molecular formula C25H14I2 B1601229 2,2'-Diiodo-9,9'-spirobi[fluorene] CAS No. 790674-48-5

2,2'-Diiodo-9,9'-spirobi[fluorene]

Cat. No.: B1601229
CAS No.: 790674-48-5
M. Wt: 568.2 g/mol
InChI Key: ZLPNGMPMRVYFPK-UHFFFAOYSA-N
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Description

2,2'-Diiodo-9,9'-spirobi[fluorene] (abbreviated as 2,2'-I₂-SBF) is a halogenated derivative of the spirobifluorene (SBF) core, a rigid polycyclic aromatic hydrocarbon with two fluorene units connected via a spiro carbon at the 9-position. The iodine substituents at the 2- and 2′-positions enhance its utility as a synthetic intermediate in materials science, particularly for constructing hole-transporting materials (HTMs) and luminescent compounds. Its spiro-conjugation disrupts π-orbital overlap, imparting unique electronic properties such as high thermal stability and isotropic charge transport .

Properties

IUPAC Name

2,2'-diiodo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14I2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPNGMPMRVYFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)I)C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479623
Record name 2,2'-Diiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790674-48-5
Record name 2,2'-Diiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an organic solvent. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of 2,2’-Diiodo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diiodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Palladium-Catalyzed Coupling: Reagents like palladium(II) acetate and triphenylphosphine in the presence of a base such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,2’-Diiodo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Material Science: Employed in the development of novel materials with unique optical and electronic properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2,2’-Diiodo-9,9’-spirobi[fluorene] involves its interaction with specific molecular targets, leading to changes in their activity. The iodine atoms play a crucial role in modulating the electronic properties of the compound, which in turn affects its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Halogenated SBF Derivatives :

  • 2-Bromo-9,9′-spirobi[fluorene] : A widely used intermediate for cross-coupling reactions. Its bromine substituent offers moderate reactivity in Suzuki-Miyaura couplings, but iodine in 2,2'-I₂-SBF provides superior leaving-group ability for nucleophilic substitutions or Ullmann-type couplings .
  • 2-Chloro-9,9′-spirobi[fluorene] : Synthesized via palladium-catalyzed reactions, this derivative is less reactive than bromo- or iodo-analogs but serves as a cost-effective alternative in OLED materials .

Heteroaryl-Substituted SBFs: Compounds like 2,2′-di(benzo[h]quinol-2-yl)-SBF and 2-(4-phenylquinol-2-yl)-SBF exhibit tailored optoelectronic properties. Unlike 2,2'-I₂-SBF, these derivatives are directly used as emitters in OLEDs, leveraging extended π-conjugation for improved photoluminescence quantum yields (PLQYs) .

Functionalized HTMs :

  • Spiro-OMeTAD : The benchmark HTM for perovskite solar cells (PSCs), featuring methoxy groups. Its synthesis requires complex purification, whereas 2,2'-I₂-SBF-derived HTMs (e.g., SF-MPA-MCz ) simplify synthesis while maintaining high glass transition temperatures (>150°C) and hole mobility .
  • Spiro-carbazole : Replaces methoxy groups with carbazole, achieving a higher Tg (196°C) and PSC efficiency (22.01% vs. Spiro-OMeTAD’s 21.12%) .

Thermal and Electronic Properties

Compound Substituents Tg (°C) HOMO (eV) LUMO (eV) Application
2,2'-I₂-SBF Iodo N/A N/A N/A HTM Intermediate
Spiro-OMeTAD Methoxy ~125 -5.0 -2.2 PSCs
SF-MPA-MCz Carbazole >150 -5.2 -2.4 PSCs
2-Bromo-SBF Bromo >200 -5.1 -2.3 OLED Intermediate
2-(Benzo[h]quinol-2-yl)-SBF Benzoquinoline N/A -5.4 -2.8 OLED Emitter

Key Observations :

  • Thermal Stability: Halogenated SBFs (Br, I) exhibit higher Tg and decomposition temperatures (>300°C) compared to non-halogenated analogs due to increased molecular rigidity .
  • HOMO/LUMO Levels : Electron-withdrawing groups (e.g., iodine) deepen HOMO levels, enhancing hole injection in HTMs .

Optoelectronic Performance

Luminescence :

  • AIE-Active SBFs : Derivatives with tetraphenylethylene (TPE) cores show aggregation-induced emission (AIE), with solid-state PLQYs >80% vs. <5% in solution .
  • TADF Emitters: SBF-based thermally activated delayed fluorescence (TADF) materials, such as M64, achieve near-infrared (NIR) emission with external quantum efficiencies (EQEs) up to 13.43% in non-doped OLEDs .

Device Efficiency :

  • SF-MPA-MCz : Achieves comparable PSC efficiency to Spiro-OMeTAD (22.01% vs. 21.12%) but with superior thermal and moisture stability .
  • SP2-based OLEDs : Show higher current efficiency (13.43% EQE) than methoxy-substituted analogs due to improved film morphology .

Biological Activity

2,2'-Diiodo-9,9'-spirobi[fluorene] is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

2,2'-Diiodo-9,9'-spirobi[fluorene] is characterized by its spirobifluorene backbone with two iodine substituents at the 2,2' positions. This structural configuration contributes to its electronic properties and reactivity.

The biological activity of 2,2'-diiodo-9,9'-spirobi[fluorene] is largely attributed to its interaction with various biomolecules. The presence of iodine atoms enhances the compound's lipophilicity and potential for binding to cellular targets.

  • Cellular Interaction : The compound may interact with cellular membranes or specific receptors, influencing signal transduction pathways.
  • Apoptosis Induction : Similar compounds have been shown to enhance mitochondrial apoptosis pathways, suggesting a potential role in cancer therapy by promoting programmed cell death in tumor cells .

Antitumor Activity

Research has indicated that halogenated compounds can exhibit significant antitumor properties. For example:

Cytotoxicity Studies

Cytotoxicity assays have been performed on various halogenated derivatives:

CompoundIC50 (μM)Cell Line
Fluoride Derivative0.72 ± 0.08HeLa
Chloride DerivativeHigher than FluorideHeLa
Bromide DerivativeLowest ActivityHeLa

These results indicate that the electronegativity of halogen substituents plays a crucial role in determining the cytotoxic effects on cancer cells .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 2,2'-diiodo-9,9'-spirobi[fluorene] remains underexplored. However, similar compounds have demonstrated favorable absorption and distribution characteristics due to their lipophilic nature. Understanding these properties is essential for evaluating the compound's therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Diiodo-9,9'-spirobi[fluorene]
Reactant of Route 2
2,2'-Diiodo-9,9'-spirobi[fluorene]

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